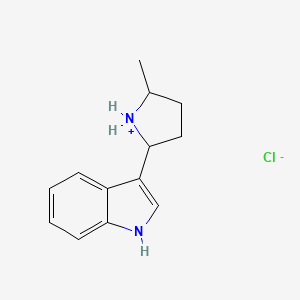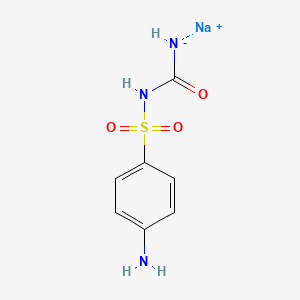
Sodium p-aminobenzenesulfonylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfacarbamide sodium: is a chemical compound with the molecular formula C7H9N3O3S . It is also known by several other names, including 1-Sulfanilylurea and 4-Amino-N-(aminocarbonyl)benzenesulfonamide . This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulfacarbamide sodium can be synthesized through the reaction of p-aminobenzenesulfonyl chloride with urea in the presence of a base such as sodium hydroxide . The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of sulfacarbamide sodium involves large-scale reactions using specialized equipment to maintain consistent quality and yield. The process may include purification steps to remove any impurities and ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfacarbamide sodium undergoes various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides and alkylating agents .
Major Products Formed: The major products formed from these reactions include various derivatives of sulfacarbamide sodium, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Sulfacarbamide sodium is widely used in scientific research due to its unique properties. It is employed in chemistry for synthesizing new compounds, in biology for studying enzyme activities, in medicine for developing pharmaceuticals, and in industry for creating specialized materials.
Wirkmechanismus
Sulfacarbamide sodium is compared with other similar compounds such as sulfanilamide and sulfadiazine . While these compounds share similar structural features, sulfacarbamide sodium is unique in its specific applications and reactivity.
Vergleich Mit ähnlichen Verbindungen
Sulfanilamide
Sulfadiazine
Sulfisoxazole
Sulfamethoxazole
This comprehensive overview provides a detailed understanding of sulfacarbamide sodium, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
4675-90-5 |
|---|---|
Molekularformel |
C7H8N3NaO3S |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
sodium;(4-aminophenyl)sulfonylcarbamoylazanide |
InChI |
InChI=1S/C7H9N3O3S.Na/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
FJTJOTPCVYLEBW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)[NH-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)

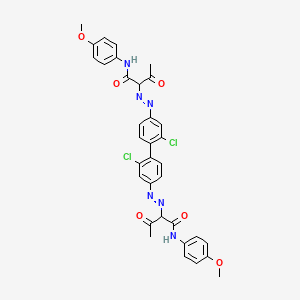
![4-[4-(4-Carbamoyl-2,3,5,6-tetrafluorophenoxy)-2,3,5,6-tetrafluorophenoxy]-2,3,5,6-tetrafluorobenzamide](/img/structure/B15342226.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)
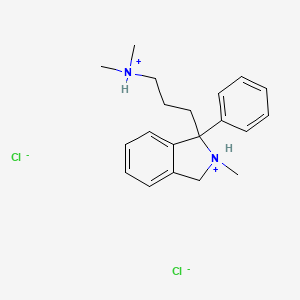

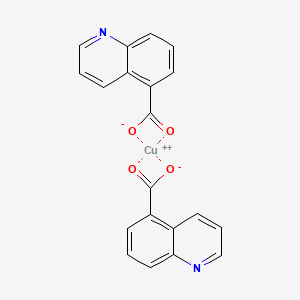

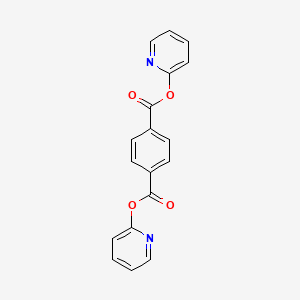
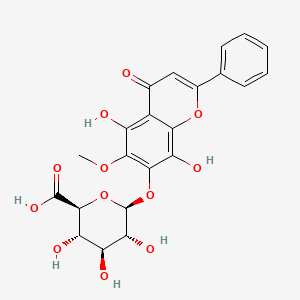

![Methyl (1R,2S,3S,5S)-8-methyl-3-[4-(tributylstannyl)phenyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15342269.png)
